

X-ray crystal structure of 2-Amino-6isopropylpyrimidin-4-ol

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Compound of Interest

Compound Name: 2-Amino-6-isopropylpyrimidin-4-ol

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An Objective Comparison of the X-ray Crystal Structure of 2-Amino-6-substituted-pyrimidin-4-ols

This guide provides a comparative analysis of the X-ray crystal structure of 2-amino-6-methylpyrimidin-4-ol, a close analog of **2-amino-6-isopropylpyrimidin-4-ol**, and other related pyrimidine derivatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the solid-state structure and intermolecular interactions of this class of compounds.

Introduction to 2-Aminopyrimidin-4-ol Derivatives

2-Aminopyrimidin-4-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural motif is found in various biologically active molecules. The substituent at the 6-position of the pyrimidine ring can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions, which in turn can affect its physicochemical properties such as solubility and melting point. While the crystal structure of **2-amino-6-isopropylpyrimidin-4-ol** is not publicly available, this guide leverages data from closely related analogs to provide insights into its expected structural features.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for 2-amino-6-methylpyrimidin-4-ol trihydrate, which serves as our primary reference compound, and compares it with other



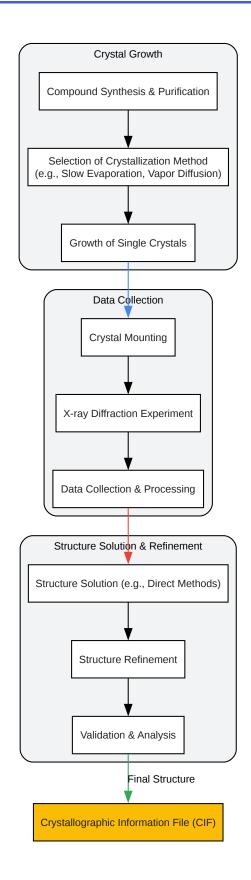
relevant pyrimidine derivatives.

Parameter	2-Amino-6- methylpyrimidin-4- ol trihydrate[1][2]	2-Amino-4,6- dichloropyrimidine[3]	2-Amino-4,6- dimethoxypyrimidi nium thiophene-2- carboxylate[4]
Chemical Formula	C5H13N3O4	C4H3Cl2N3	C11H13N3O4S
Molecular Weight	179.18	163.99	283.30
Crystal System	Triclinic	Monoclinic	Monoclinic
Space Group	P-1	P21/c	P21/C
Unit Cell Dimensions	a = 6.8770(14) Åb = 10.486(2) Åc = 11.320(2) Åa = 75.59(3)° β = 80.63(3) ° γ = 84.67(3)°	a = 3.844(2) Åb = 13.342(7) Åc = 12.063(6) Åβ = 96.23(4)°	a = 6.7335(3) Åb = 7.6307(4) Åc = 25.0638(10) Åβ = 93.928(4)°
Volume (ų)	778.9(3)	615.1(6)	1284.78(10)
Z	2	4	4
Key Hydrogen Bonds	The structure forms a 3D network through hydrogen bonds involving the amino group, the hydroxyl group, the pyrimidine nitrogens, and water molecules.	Molecules are linked by N—H···N hydrogen bonds, forming centrosymmetric dimers.	Cation and anion are linked by N—H···O hydrogen bonds, forming an R ² ₂ (8) ring motif.

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established workflow. The diagram below illustrates the key stages of this process.





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Caption: Experimental workflow for single-crystal X-ray diffraction.



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Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a representative protocol for determining the crystal structure of a small organic molecule like a 2-amino-6-substituted-pyrimidin-4-ol.

1. Crystal Growth:

- Purification: The compound must be purified to the highest possible degree, typically by recrystallization or chromatography.
- Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.[5]
- Crystallization Method: Slow evaporation is a common and effective method.[5][6] A nearly saturated solution of the compound is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly over several days.[5] Other methods include vapor diffusion and slow cooling.[7]

2. Crystal Selection and Mounting:

- A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects) is selected under a microscope.[8]
- The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures.

3. Data Collection:

- The mounted crystal is placed on a single-crystal X-ray diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
- The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]



- The collected data frames are processed to determine the unit cell parameters and the intensities of the diffraction spots.
- 4. Structure Solution and Refinement:
- The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial positions of the atoms.
- The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
- Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
- The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

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